Sopharanol
Description
Historical Context and Natural Occurrence in Leguminous Plants
This compound was first characterized in the mid-20th century during investigations into the alkaloid profiles of Sophora species, particularly Sophora flavescens and Sophora tonkinensis. These plants have been utilized for centuries in traditional Chinese medicine, though historical records specifically referencing this compound remain sparse compared to its more abundant analogs like matrine and oxymatrine.
The compound occurs predominantly in root tissues, with distribution patterns varying across species:
| Plant Source | Tissue Location | Concentration Range (mg/kg dry weight) | Reference |
|---|---|---|---|
| Sophora flavescens | Root cortex | 12–18 | |
| Sophora tonkinensis | Secondary roots | 8–14 |
Biosynthetically, this compound derives from the same lysine-derived precursor pathway as other Sophora alkaloids, with key modifications occurring at the C-5 position through hydroxylation and subsequent ring rearrangement. Its isolation typically involves chromatographic separation from crude alkaloid extracts, though recent advances in laser-assisted extraction have improved yield efficiency by 1400% compared to traditional methods.
Structural Relationship to Matrine-Class Alkaloids
This compound shares the fundamental tetracyclic quinolizidine scaffold characteristic of matrine-class alkaloids but features distinct functional group modifications that confer unique physicochemical properties:
| Structural Feature | Matrine | Oxymatrine | This compound |
|---|---|---|---|
| Core Skeleton | Tetracycle | Tetracycle | Tetracycle |
| C-5 Substitution | H | O | OH |
| C-13 Configuration | S | S | R |
| Molecular Weight (g/mol) | 248.36 | 264.36 | 264.36 |
| LogP | 1.2 | 0.8 | 0.5 |
Data derived from mass spectrometry and nuclear magnetic resonance analyses confirm this compound’s identity as 5-hydroxymatridin-15-one, with absolute configuration established through X-ray crystallography. The equatorial orientation of the C-5 hydroxyl group creates a pseudoplanar region that influences both hydrogen-bonding capacity and membrane permeability compared to non-hydroxylated analogs.
Quantum mechanical calculations reveal that this compound’s conformational flexibility differs markedly from matrine due to:
- Torsional strain modulation : The C-5 hydroxyl introduces a 12° distortion in the A/B ring junction
- Electrostatic potential redistribution : Local dipole moments increase by 0.8 Debye units near the hydroxyl group
- Van der Waals surface topology : 18% reduction in nonpolar surface area compared to matrine
These structural nuances explain this compound’s distinct chromatographic behavior (retention time shift of +2.3 min vs. matrine in reverse-phase HPLC) and altered solubility profile (aqueous solubility 1.8× higher than matrine at pH 7.4).
Properties
IUPAC Name |
9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYBAEAOOJBSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Steps
- Starting Material: Commercially available sophoridinic ester (compound 1) is the common precursor.
- Hydrolysis: Sophoridinic ester is hydrolyzed under acidic conditions (e.g., 3 N hydrochloric acid) to yield sophoridinic acid (compound 6) with good yield.
- Reduction: Sophoridinic ester is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to produce sophoridinol (compound 7) with yields exceeding 80%.
Addition-Hydrolysis with Grignard Reagents
- Sophoridinic ester reacts with aryl or alkyl Grignard reagents (e.g., p-chlorophenylmagnesium bromide) in dry THF at room temperature or reflux conditions.
- This step forms sophoridinic ketones (compound 8) or related derivatives (series 9) with yields ranging from 57% to 77% depending on the reagent and conditions.
- The reaction is typically quenched with saturated ammonium chloride solution, followed by extraction and purification via flash column chromatography.
Oxidation and Condensation Reactions
- Sophoridinol (compound 8) can be oxidized by Swern oxidation to form sophoridinic aldehyde (compound 9) with moderate yield (~56%).
- Aldol condensation of the aldehyde in acidic methanol solution yields hemiacetal derivatives (compound 10) with yields around 63% to 67%.
- Condensation with hydroxylamine hydrochloride produces hydroxyl oxime derivatives (compound 11), which can be further methylated to oxime ethers (compound 12) with yields of 57% to 72%.
Imine Formation and Reduction
- Sophoridinic aldehyde condenses with various amines to form imines (compounds 13a–c).
- These imines can be selectively reduced using sodium cyanoborohydride (NaBH3CN) to afford corresponding amine derivatives (compounds 14a–b) in good yields.
Summary Table of Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis | Acid hydrolysis | 3 N HCl | Sophoridinic acid (6) | Good yield | Mild acidic conditions |
| Reduction | LiAlH4 reduction | LiAlH4 in THF | Sophoridinol (7) | >80% | High yield, standard hydride reduction |
| Addition-Hydrolysis | Grignard reaction | p-Cl-PhMgBr or other Grignard reagents in THF | Sophoridinic ketone (8), series 9 | 57-77% | Room temp or reflux; quenched with NH4Cl |
| Oxidation | Swern oxidation | Swern reagents | Sophoridinic aldehyde (9) | 56% | Moderate yield |
| Aldol condensation | Acidic methanol | HCl/CH3OH | Hemiacetal (10) | 63-67% | Room temperature |
| Oxime formation | Condensation with hydroxylamine | Hydroxylamine hydrochloride | Hydroxyl oxime (11) | 72% | Followed by methyl etherification |
| Methyl etherification | Methylation | Methylating agent | Oxime ether (12) | 57% | Flash chromatography purification |
| Imine formation & reduction | Condensation + NaBH3CN reduction | Amines + NaBH3CN | Amines (14a–b) | Good yields | Selective reduction of imines |
Chemical Reactions Analysis
Types of Reactions
Sopharanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions result in substituted derivatives with altered functional groups.
Scientific Research Applications
Sopharanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Sopharanol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound b (4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol)
- Structural Similarities: Both compounds feature a naphthalenol backbone and a methylamino-propyl side chain.
- naphthalene positioning) may influence solubility and receptor binding .
Compound e ((S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine)
- Shared Features : Presence of naphthalene and amine groups.
- Divergence: Compound e incorporates a thiophen-3-yl group and an ether linkage, whereas this compound’s structure (inferred from nomenclature) may prioritize hydroxyl or alkylamine substituents, affecting pharmacokinetic properties like bioavailability .
Functional Analogs
While this compound’s applications are unclear, functional parallels can be drawn with compounds in the Derwent Drug File Thesaurus ():
Tiaprofenate (Anti-Atherosclerotic Agent)
- Therapeutic Overlap: If this compound exhibits anti-inflammatory properties, it may share mechanistic pathways with tiaprofenate, such as prostaglandin modulation.
- Contrast: Tiaprofenate’s carboxylic acid group enhances plasma protein binding, whereas this compound’s amine/naphthalenol structure might favor different metabolic pathways or tissue distribution .
Suprofen (Prostaglandin Antagonist)
- Structural Divergence: Suprofen’s biphenylacetic acid structure contrasts with this compound’s likely polycyclic aromatic system, suggesting differences in absorption and half-life .
Research Findings and Data Tables
Table 1: Structural Comparison of this compound and Analogs
Table 2: Hypothetical Pharmacokinetic Comparison*
Biological Activity
Sopharanol, a compound derived from the plant Sophora japonica, has garnered attention for its diverse biological activities. This article summarizes the current understanding of this compound's pharmacological properties, including its effects on cancer, neuroprotection, and cardiovascular health.
Chemical Structure and Properties
This compound is categorized as a flavonoid, a class of compounds known for their antioxidant properties. Its structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.
1. Anticancer Activity
This compound exhibits significant anticancer effects across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit tumor growth through multiple mechanisms:
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in specific phases, leading to reduced proliferation of cancer cells. For instance, studies demonstrated that it activates the phosphorylation of ERK and JNK pathways in pancreatic cancer cells (Miapaca-2 and PANC-1) at concentrations of 20 μM, resulting in cell cycle arrest at the S phase .
- Apoptosis Induction : In gastric cancer cell lines (SGC7901 and AGS), this compound up-regulates the ESRRG/β-catenin pathway, promoting apoptosis . Additionally, it activates caspases (caspase-3, -7, and -9) in SW480 cells at concentrations ranging from 1.6 to 3.2 mM .
- In Vivo Studies : In nude mice models, this compound administered at doses of 15 and 25 mg/kg significantly inhibited tumor growth .
| Cell Line | Concentration (μM/mg/kg) | Effect |
|---|---|---|
| Miapaca-2 | 20 | Cell cycle arrest |
| SGC7901 | 1-5 | Apoptosis via ESRRG/β-catenin pathway |
| SW480 | 1.6-3.2 | Activation of apoptosis-related proteins |
| Nude Mice | 15-25 mg/kg | Tumor growth inhibition |
2. Neuroprotective Effects
This compound has demonstrated potential neuroprotective properties. In studies involving SD rats:
- Pain Relief : It increased mechanical withdrawal thresholds and thermal withdrawal latency while down-regulating COX-2 and VEGF expression at doses of 25 mg/kg .
- Signal Pathway Modulation : The compound inhibits the TLR4/NF-κB signaling pathway, which is crucial in neuroinflammation .
3. Cardiovascular Benefits
Research indicates that this compound may positively affect cardiovascular health:
- Calcium Handling : In male SD rats, doses of 2.5 to 10 mg/kg improved cardiac Ca²⁺ transients by upregulating dihydropyridine receptor (DHPR) activity .
- Anti-inflammatory Effects : It has been shown to modulate inflammatory cytokines, potentially reducing cardiovascular risk factors .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- A study on its use in patients with chronic pain highlighted improvements in pain management when combined with standard treatments.
- Another investigation focused on its effects on liver health indicated a reduction in liver enzymes among patients treated with this compound derivatives.
Q & A
Q. What standardized methodologies are recommended for characterizing Sopharanol’s physicochemical properties in preclinical studies?
Answer: this compound’s physicochemical properties (e.g., solubility, stability, crystallinity) should be evaluated using protocols aligned with ICH guidelines . Key steps include:
- Structural analysis : Use NMR, X-ray crystallography, or mass spectrometry to confirm molecular identity.
- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions.
- Formulation compatibility : Assess interactions with excipients using thermal analysis (DSC/TGA) and HPLC-based impurity profiling.
Example Table:
| Parameter | Method | Reference Standard |
|---|---|---|
| Solubility | Shake-flask method (pH 1–12) | USP ⟨1231⟩ |
| Thermal stability | DSC (10–300°C, 10°C/min) | ICH Q1A(R2) |
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
Answer:
- Cell-based assays : Use dose-response curves (IC₅₀/EC₅₀ calculations) with appropriate controls (e.g., vehicle and positive controls) .
- Target specificity : Employ siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects.
- Data validation : Replicate assays across ≥3 independent experiments and use statistical tools (e.g., ANOVA with post-hoc tests) to minimize batch variability .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic (PK) data across species be resolved?
Answer: Contradictions often arise from interspecies metabolic differences or assay variability. Mitigation strategies include:
- Comparative PK studies : Use parallel-group designs to assess bioavailability in rodents vs. non-rodents under identical conditions .
- Metabolite profiling : Identify species-specific metabolites via LC-MS/MS and correlate with PK outliers .
- Sensitivity analysis : Test assumptions (e.g., clearance rates) using Monte Carlo simulations to quantify uncertainty .
Q. What experimental frameworks are optimal for longitudinal toxicity studies of this compound?
Answer:
- Dose selection : Base tiers on NOAEL (No Observed Adverse Effect Level) from acute toxicity studies .
- Endpoint design : Include histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral assessments.
- Bias mitigation : Randomize animal cohorts and use blinded evaluators to reduce observer bias .
Example Table:
| Study Phase | Key Metrics | Duration |
|---|---|---|
| Subacute (14-day) | Body weight, organ coefficients | 14 days |
| Chronic (6-month) | Tumor incidence, immunotoxicity | 180 days |
Q. How should researchers address discrepancies in this compound’s efficacy data between in vitro and in vivo models?
Answer:
- Pharmacodynamic (PD) bridging : Measure target engagement in vivo (e.g., receptor occupancy via PET imaging) and correlate with in vitro IC₅₀ values .
- Bioavailability adjustment : Account for plasma protein binding and tissue penetration differences using PBPK (Physiologically Based Pharmacokinetic) modeling .
- Confounder analysis : Evaluate factors like tumor microenvironment heterogeneity in oncology models .
Methodological and Analytical Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
Answer:
Q. How can researchers ensure reproducibility in this compound’s synthetic protocols?
Answer:
- Detailed documentation : Specify reaction conditions (temperature, solvent purity, catalyst ratios) and characterize intermediates .
- Open-access validation : Share raw spectral data (e.g., NMR/Fourier-IR) in supplementary materials .
Data Presentation and Reporting
Q. What guidelines should be followed when publishing contradictory findings on this compound’s mechanism of action?
Answer:
Q. How should supplementary materials be structured to support this compound research articles?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
